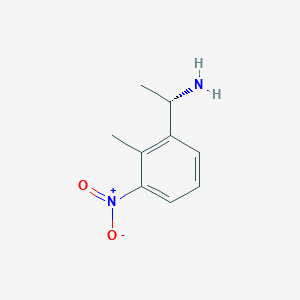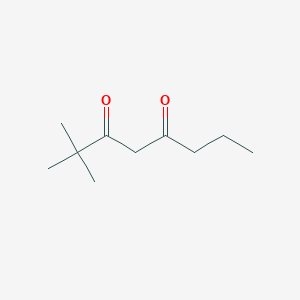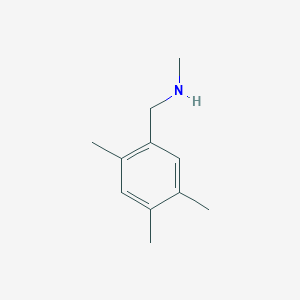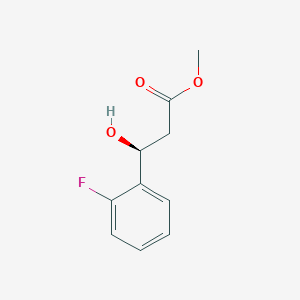![molecular formula C9H12O B13569548 Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
Tricyclo[4.3.0.0,2,5]nonan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.3.0.0,2,5]nonan-7-one is a chemical compound with a unique molecular structure that has attracted significant attention in scientific research. This compound is characterized by its tricyclic framework, which consists of three interconnected rings, making it a fascinating subject for chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.3.0.0,2,5]nonan-7-one involves several steps, including the formation of the tricyclic core. One common method involves the Diels-Alder reaction, followed by intramolecular cyclization. The reaction conditions typically require high temperatures and the presence of a catalyst to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the tricyclic framework, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tricyclo[430
Aplicaciones Científicas De Investigación
Tricyclo[4.3.0.0,2,5]nonan-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tricyclo[4.3.0.0,2,5]nonan-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[3.3.1.0,2,7]nonan-6-one: Another tricyclic compound with a different ring structure.
Bicyclo[3.3.1]nonane: A related compound with two interconnected rings
Uniqueness
Tricyclo[4.3.0.0,2,5]nonan-7-one is unique due to its specific tricyclic framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12O |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
tricyclo[4.3.0.02,5]nonan-7-one |
InChI |
InChI=1S/C9H12O/c10-8-4-3-7-5-1-2-6(5)9(7)8/h5-7,9H,1-4H2 |
Clave InChI |
VKNIHMKIJQTOOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C1C3C2C(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid](/img/structure/B13569476.png)
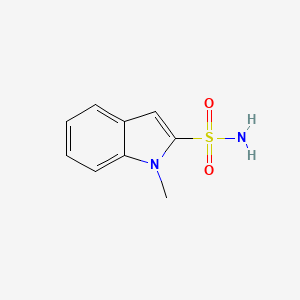
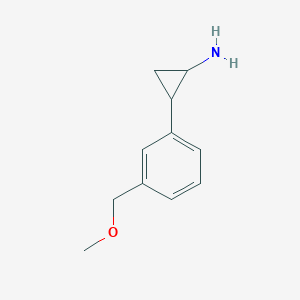
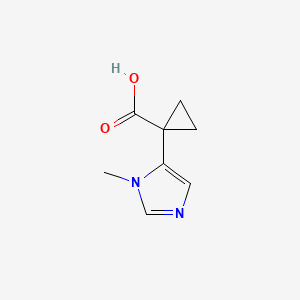

![4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B13569506.png)

